Boc-L-beta-homoleucine

Catalog No.
S672864
CAS No.
132549-43-0
M.F
C12H23NO4
M. Wt
245,32 g/mole
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-L-beta-homoleucine

CAS Number

132549-43-0

Product Name

Boc-L-beta-homoleucine

IUPAC Name

(3S)-5-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid

Molecular Formula

C12H23NO4

Molecular Weight

245,32 g/mole

InChI

InChI=1S/C12H23NO4/c1-8(2)6-9(7-10(14)15)13-11(16)17-12(3,4)5/h8-9H,6-7H2,1-5H3,(H,13,16)(H,14,15)/t9-/m0/s1

InChI Key

XRVAMBSTOWHUMM-VIFPVBQESA-N

SMILES

CC(C)CC(CC(=O)O)NC(=O)OC(C)(C)C

Synonyms

132549-43-0;Boc-L-beta-homoleucine;Boc-beta-Homoleu-OH;(S)-3-((tert-Butoxycarbonyl)amino)-5-methylhexanoicacid;Boc-L-beta-HLeu-OH;(3S)-3-[(tert-butoxycarbonyl)amino]-5-methylhexanoicacid;(S)-3-(Boc-amino)-5-methylhexanoicacid;AmbotzBAA6190;PubChem12105;N-Boc-L-beta-homoleucine;AC1MC55G;14975_ALDRICH;SCHEMBL4934738;14975_FLUKA;CTK8B3012;MolPort-003-793-994;XRVAMBSTOWHUMM-VIFPVBQESA-N;ZINC2572715;ANW-41594;CB-726;MFCD02101665;AKOS015900923;BL720-1;AJ-42077;AK-90329

Canonical SMILES

CC(C)CC(CC(=O)O)NC(=O)OC(C)(C)C

Isomeric SMILES

CC(C)C[C@@H](CC(=O)O)NC(=O)OC(C)(C)C

Peptide Synthesis

Boc-L-beta-homoleucine is a protected amino acid. The "Boc" group (tert-butyloxycarbonyl) acts as a protecting group for the amino acid's amine functionality. This protection allows for the controlled formation of peptide bonds during peptide synthesis.

In peptide synthesis, scientists combine amino acids in a specific order to create peptides, which are chains of amino acids. Peptides play important roles in biological processes, and researchers use them to study these processes and develop new drugs.

The Boc group ensures that the amine group on the Boc-L-beta-homoleucine molecule reacts only under specific conditions, allowing for the targeted formation of the desired peptide bond with another amino acid. Once the peptide chain is built, the Boc protecting group can be removed to reveal the functional peptide. PubChem:

Boc-L-beta-homoleucine is an amino acid derivative characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom of the amino group. Its chemical formula is C₁₂H₂₃NO₄, and it has a molecular weight of approximately 245.32 g/mol. This compound is an analogue of leucine, distinguished by the presence of a beta carbon substituent, which alters its steric and electronic properties compared to standard amino acids. Boc-L-beta-homoleucine is utilized primarily in peptide synthesis, where it serves as a building block for the construction of more complex peptide structures.

Boc-L-beta-homoleucine itself doesn't have a known biological function. Its primary purpose is as a building block for incorporating the beta-methyl group into peptides and proteins during synthesis. The introduced beta-methyl group can alter the protein structure and potentially its function by affecting protein folding, stability, or interaction with other molecules [].

Typical of amino acids, including:

  • Peptide Bond Formation: It can react with carboxylic acids or other amino acids to form peptide bonds under suitable conditions, often facilitated by coupling reagents.
  • Deprotection Reactions: The Boc group can be removed through acidic conditions (e.g., trifluoroacetic acid) to yield L-beta-homoleucine, allowing for further functionalization or incorporation into peptides.
  • Ugi Reaction: Boc-L-beta-homoleucine can be involved in multicomponent reactions such as the Ugi reaction, which combines amines, carboxylic acids, aldehydes, and isocyanides to create diverse molecular structures .

Boc-L-beta-homoleucine can be synthesized through several methods:

  • Direct Amination: Starting from commercially available precursors, Boc protection can be applied during the amination process.
  • Multicomponent Reactions: The Ugi reaction can be employed to synthesize Boc-L-beta-homoleucine from readily available starting materials in a one-pot procedure .
  • Resolution Techniques: Enantiomeric forms can be separated using chiral chromatography techniques post-synthesis.

Boc-L-beta-homoleucine finds applications primarily in:

  • Peptide Synthesis: It serves as a key building block in the synthesis of peptides and peptidomimetics.
  • Drug Development: Its derivatives may be explored for pharmaceutical applications due to potential bioactivity.
  • Bioconjugation: The compound can be utilized in bioconjugation strategies where amino acids are linked to biomolecules for therapeutic purposes.

Interaction studies involving Boc-L-beta-homoleucine typically focus on its role in peptide formation and its interactions with various biological targets. Research has indicated that:

  • Complexes formed with metal ions exhibit unique chiroptical properties, suggesting potential applications in chiral recognition and sensing .
  • The compound's interactions with other amino acids can influence the secondary structure of peptides formed, impacting their biological function.

Boc-L-beta-homoleucine shares structural similarities with several other amino acids and derivatives. Here are some comparable compounds:

Compound NameStructural FeaturesUnique Aspects
L-LeucineStandard amino acidNatural occurrence; widely used in protein synthesis.
L-HomoleucineOne less carbon than leucineExhibits different steric properties affecting peptide conformation.
Boc-L-AlanineSimilar Boc protectionSmaller side chain; affects hydrophobicity and reactivity.
Boc-L-ValineSimilar Boc protectionBranched-chain structure influencing sterics and interactions.
Boc-D-beta-HomoleucineD-enantiomer of beta-homoleucinePotentially different biological activity compared to L-form.

Boc-L-beta-homoleucine's unique beta carbon position differentiates it from these compounds, influencing its reactivity and potential applications in synthetic chemistry and biochemistry.

Boc-L-beta-homoleucine possesses the molecular formula C₁₂H₂₃NO₄ with a molecular weight of 245.32 grams per mole [2] [3] [4]. The compound is registered under the Chemical Abstracts Service number 132549-43-0 and carries the IUPAC name (3S)-3-(tert-butoxycarbonylamino)-5-methylhexanoic acid [2] [4]. The structural composition includes twelve carbon atoms, twenty-three hydrogen atoms, one nitrogen atom, and four oxygen atoms, reflecting the tert-butoxycarbonyl protecting group attached to the beta-homoleucine backbone [2] [3].

The molecular weight of 245.32 grams per mole represents a significant increase compared to the unprotected L-beta-homoleucine, which has a molecular weight of 145.20 grams per mole [28]. This difference of approximately 100 grams per mole corresponds to the addition of the Boc protecting group, which contributes the tert-butoxycarbonyl moiety to the overall molecular structure [2] [4].

Physical property measurements indicate a melting point range of 53-55°C for the crystalline form [4] [35]. The predicted boiling point is 374.3±25.0°C, while the calculated density is 1.046±0.06 grams per cubic centimeter [4] [6]. The compound exhibits very slight solubility in water, with a measured solubility of 1.1 grams per liter at 25°C [4].

PropertyValue
Molecular FormulaC₁₂H₂₃NO₄
Molecular Weight245.32 g/mol
CAS Number132549-43-0
Melting Point53-55°C
Boiling Point374.3±25.0°C (Predicted)
Density1.046±0.06 g/cm³ (Predicted)
Water Solubility1.1 g/L at 25°C

Stereochemistry and Enantiomeric Forms

The stereochemical configuration of Boc-L-beta-homoleucine centers on a single stereogenic center located at the beta carbon (C3) position [12] [2]. This compound exists in the S-configuration, which corresponds to the L-designation commonly used in amino acid nomenclature [2] [4]. The absolute configuration at the stereogenic center follows the Cahn-Ingold-Prelog priority rules, resulting in the (S)-stereochemical assignment [2].

Beta-homoleucine can exist as either of two enantiomers: D-beta-homoleucine and L-beta-homoleucine, with L-beta-homoleucine being the more common and naturally occurring isomer [12]. The L-enantiomer corresponds to the S-configuration at the beta carbon, while the hypothetical D-enantiomer would possess the R-configuration [12]. The compound demonstrates optical activity due to the presence of the stereogenic center, contributing to its chiral recognition properties [11].

Research investigating chiral recognition has demonstrated that enantiomeric forms of beta-amino acid derivatives exhibit enantioselective binding behavior [11]. Studies using naphthalenediimide derivatives have shown that the S-enantiomer of beta-homoleucine compounds stabilizes certain molecular structures more effectively than the R-enantiomer [11]. This enantioselective behavior suggests that the stereochemical configuration significantly influences the compound's interaction patterns and binding affinities [11].

Stereochemical PropertyDescription
Stereogenic CenterC3 (beta carbon)
Absolute ConfigurationS-configuration
Enantiomeric FormsL and D enantiomers possible
Common FormL-beta-homoleucine (S-configuration)
Optical ActivityOptically active
Chiral RecognitionShows enantioselective binding

Conformational Analysis

The conformational properties of Boc-L-beta-homoleucine arise from the flexibility inherent in the beta-amino acid backbone structure [14] [15]. Unlike alpha-amino acids, beta-amino acids possess an additional methylene unit between the amino and carboxyl groups, which provides greater conformational freedom and backbone flexibility [21] [22]. This extended backbone allows for a broader range of accessible conformations compared to conventional alpha-amino acids [25].

Conformational analysis studies have identified that beta-amino acids, including beta-homoleucine derivatives, can adopt both gauche and trans conformations about the carbon-carbon bonds [15] [17]. Specifically, gauche conformations occur at approximately ±60° torsion angles, while trans conformations are observed at approximately 180° [15]. The theta torsion angle, representing rotation about the C-beta to C-alpha bond, plays a crucial role in determining the overall conformational state [15] [17].

Crystallographic studies of protected beta-amino acid residues have revealed that Boc-protected compounds can accommodate both conformational states [15] [17]. The gauche conformations about C-beta to C-alpha bonds are frequently observed for beta-homoleucine residues, particularly when incorporated into peptide structures [15]. These conformational preferences influence the secondary structure formation capabilities of beta-peptides containing beta-homoleucine residues [14].

The enhanced conformational flexibility of beta-homoleucine derivatives contributes to their ability to form stable secondary structures, including beta-helices and beta-sheets [14] [21]. Computational studies suggest that solvation generally stabilizes conformations relative to gas-phase structures, with smaller energy differences between conformational states in solution [33]. The beta3 structural arrangement, where the side chain is located on the carbon adjacent to the amino terminus, demonstrates somewhat greater stability compared to beta2 arrangements [33].

Conformational ParameterObserved Values
C-C Bond RotationGauche (±60°) and trans (180°)
Backbone FlexibilityHigh due to extended chain
Preferred ConformationsExtended conformations favored
Secondary StructureBeta-sheet and beta-helix formation
Solvent EffectsStabilization in aqueous environment

Crystal Structure Properties

The crystal structure properties of Boc-L-beta-homoleucine reflect the general characteristics observed in protected beta-amino acid compounds [15] [17]. Crystallographic investigations of related Boc-protected beta-amino acids have revealed that molecules associate through intermolecular backbone hydrogen bonds, leading to the formation of extended sheet-like structures [15] [17]. These hydrogen bonding patterns involve predominantly N-H···O interactions between adjacent molecules [15].

The molecular packing arrangements in crystals of beta-amino acid derivatives demonstrate both parallel and antiparallel aggregation modes [15] [17]. Sheet formation accommodates both trans and gauche conformations about the C-beta to C-alpha bonds, indicating conformational flexibility within the crystal lattice [15]. The polar strands formed by beta-amino acid residues can aggregate in various orientations, contributing to the overall crystal stability [15].

Intermolecular interactions in the solid state are dominated by hydrogen bonding between backbone amide groups [15] [17]. The extended backbone of beta-amino acids provides additional opportunities for hydrogen bond formation compared to alpha-amino acid structures [15]. The conformational state within crystals typically exhibits mixed gauche and trans arrangements, reflecting the inherent flexibility of the beta-amino acid backbone [15].

The crystal stability of Boc-protected beta-amino acids has been documented, with reports indicating that these compounds can form stable crystalline forms suitable for long-term storage [34] [36]. The Boc protecting group contributes to the overall crystallization behavior and enhances the stability of the crystalline state [34]. The melting point of 53-55°C for Boc-L-beta-homoleucine indicates moderate thermal stability in the solid state [4] [35].

Crystal Structure ParameterLiterature Observations
Hydrogen BondingIntermolecular N-H···O bonds
Molecular PackingExtended sheet formation
Aggregation ModeParallel and antiparallel arrangements
Conformational StateMixed gauche and trans conformations
Crystal StabilityStable crystalline forms reported

Comparative Analysis with Alpha-Amino Acid Counterparts

The structural comparison between Boc-L-beta-homoleucine and its alpha-amino acid counterpart, leucine, reveals significant differences in backbone architecture and conformational properties [21] [22] [25]. The fundamental distinction lies in the positioning of the amino group: alpha-leucine contains the amino group on the alpha carbon (C2), while beta-homoleucine features the amino group on the beta carbon (C3) [22]. This positional difference results in an extended carbon chain length, with beta-homoleucine containing seven carbons compared to six in alpha-leucine [22].

The molecular weight difference between the free amino acids is substantial, with L-beta-homoleucine weighing 145.20 grams per mole compared to 131.17 grams per mole for L-leucine [23]. This additional molecular weight corresponds to the extra methylene unit in the beta-amino acid backbone [22]. The extended backbone structure provides beta-homoleucine with greater conformational freedom and backbone flexibility compared to the more constrained alpha-leucine structure [21] [25].

Protease resistance represents a critical advantage of beta-amino acids over their alpha counterparts [12] [21]. Beta-homoleucine demonstrates remarkable stability to metabolic degradation and exhibits slow microbial degradation rates [12]. This enhanced stability stems from the altered backbone structure, which is inherently resistant to proteases and peptidases that typically cleave alpha-amino acid sequences [12] [21]. Alpha-leucine, in contrast, remains susceptible to proteolytic degradation through conventional enzymatic pathways [21].

The hydrogen bonding patterns differ significantly between alpha and beta-amino acid structures [21] [22]. Alpha-amino acids follow standard protein hydrogen bonding patterns, while beta-amino acids create altered bonding arrangements due to the extended backbone [21]. This difference influences the secondary structure formation capabilities, with beta-amino acids favoring beta-helix and sheet structures rather than the alpha-helix formations typical of alpha-amino acids [21] [25].

Secondary structure propensities also distinguish these compound classes [14] [21]. While alpha-leucine contributes to alpha-helix formation in proteins, beta-homoleucine promotes the formation of beta-helices and beta-sheet structures [14] [21]. The enhanced conformational stability of beta-peptides in aqueous environments provides advantages over alpha-peptides, which require longer sequences to achieve stable secondary structures [21] [33].

Structural AspectAlpha-LeucineBeta-Homoleucine
Amino Group PositionAlpha carbon (C2)Beta carbon (C3)
Carbon Chain Length6 carbons7 carbons
Molecular Weight131.17 g/mol145.20 g/mol
Backbone FlexibilityLess flexibleMore flexible
Protease StabilitySusceptibleResistant
Secondary StructureAlpha-helix formationBeta-helix and sheet formation
Conformational FreedomRestrictedEnhanced

XLogP3

2.2

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15

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